Methyl2-(4-bromopyridin-3-yl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-(4-bromopyridin-3-yl)acetate is an organic compound with the molecular formula C8H8BrNO2 It is a derivative of pyridine, a basic heterocyclic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(4-bromopyridin-3-yl)acetate typically involves the bromination of pyridine derivatives followed by esterification. One common method involves the reaction of 4-bromopyridine with methyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for Methyl 2-(4-bromopyridin-3-yl)acetate are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same bromination and esterification steps but utilizes industrial reactors and optimized conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(4-bromopyridin-3-yl)acetate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution: Common reagents include amines, thiols, and other nucleophiles. Conditions typically involve the use of a base and an organic solvent.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while oxidation and reduction can lead to different functionalized compounds .
Scientific Research Applications
Methyl 2-(4-bromopyridin-3-yl)acetate has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory diseases.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules in organic chemistry.
Material Science: It is used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of Methyl 2-(4-bromopyridin-3-yl)acetate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary but often include binding to active sites or altering the conformation of target molecules .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-(2-bromopyridin-4-yl)acetate
- Methyl 2-(4-bromopyridin-2-yl)acetate
Uniqueness
Methyl 2-(4-bromopyridin-3-yl)acetate is unique due to its specific substitution pattern on the pyridine ring, which can influence its reactivity and interactions with other molecules. This makes it a valuable intermediate in the synthesis of compounds with specific biological or chemical properties .
Biological Activity
Methyl 2-(4-bromopyridin-3-yl)acetate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
Methyl 2-(4-bromopyridin-3-yl)acetate has the molecular formula C8H8BrNO2 and a molecular weight of approximately 230.06 g/mol. The presence of the bromine atom at the 4-position of the pyridine ring is crucial for its biological activity, influencing its reactivity and interaction with biological targets.
Synthesis
The synthesis of Methyl 2-(4-bromopyridin-3-yl)acetate can be achieved through various methods, typically involving bromination of pyridine derivatives followed by esterification. The synthetic routes often focus on optimizing yield and purity for subsequent biological testing.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of Methyl 2-(4-bromopyridin-3-yl)acetate. It has shown effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The compound's mechanism involves disrupting bacterial cell wall synthesis, which is critical for its antibacterial efficacy.
Compound | Bacterial Strain | Inhibition (%) |
---|---|---|
Methyl 2-(4-bromopyridin-3-yl)acetate | E. coli | 91.95 |
Methyl 2-(4-bromopyridin-3-yl)acetate | S. aureus | 85.50 |
Anti-inflammatory Properties
In addition to its antimicrobial effects, Methyl 2-(4-bromopyridin-3-yl)acetate exhibits anti-inflammatory properties. In vitro assays have demonstrated its ability to inhibit pro-inflammatory cytokines, suggesting potential applications in treating inflammatory diseases.
The biological activity of Methyl 2-(4-bromopyridin-3-yl)acetate can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in inflammation and bacterial metabolism.
- Receptor Modulation : It can modulate receptor activity, affecting signal transduction pathways related to inflammation and infection.
- Chemical Reactivity : The bromine atom enhances nucleophilic substitution reactions, allowing the compound to interact with various biological molecules.
Case Studies and Research Findings
A series of studies have been conducted to evaluate the pharmacological potential of Methyl 2-(4-bromopyridin-3-yl)acetate:
- Study on Antimicrobial Efficacy : A study published in MDPI evaluated the compound's effectiveness against E. coli and S. aureus, reporting high inhibition rates that support its use as an antimicrobial agent .
- Inflammatory Response Modulation : Research highlighted in PubMed Central demonstrated that derivatives similar to Methyl 2-(4-bromopyridin-3-yl)acetate significantly reduced levels of pro-inflammatory cytokines in vitro .
- Structure-Activity Relationship (SAR) : Investigations into SAR revealed that modifications at the bromine position could enhance or diminish biological activity, emphasizing the importance of structural features in drug design .
Properties
Molecular Formula |
C8H8BrNO2 |
---|---|
Molecular Weight |
230.06 g/mol |
IUPAC Name |
methyl 2-(4-bromopyridin-3-yl)acetate |
InChI |
InChI=1S/C8H8BrNO2/c1-12-8(11)4-6-5-10-3-2-7(6)9/h2-3,5H,4H2,1H3 |
InChI Key |
MKWYWUJSWDOREF-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC1=C(C=CN=C1)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.